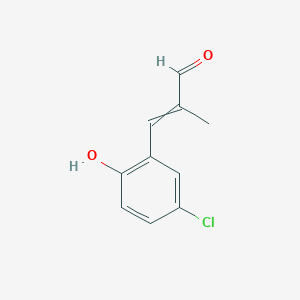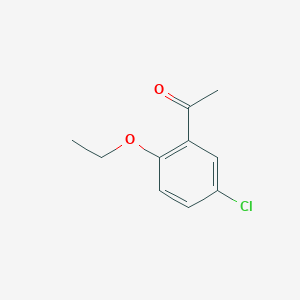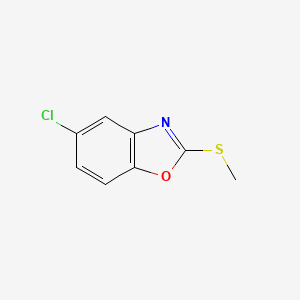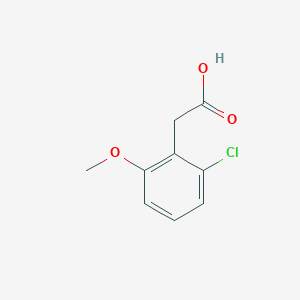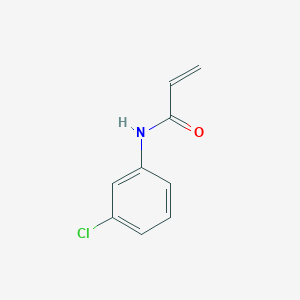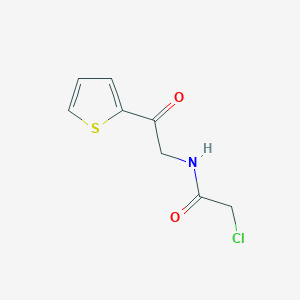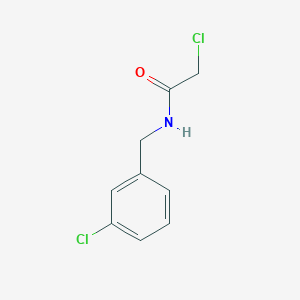![molecular formula C13H22N2O2 B3024600 Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester CAS No. 1313279-47-8](/img/structure/B3024600.png)
Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester
概要
説明
Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester is a chemical compound with the formula C13H22N2O2 and a molecular weight of 238.32598 .
Molecular Structure Analysis
The molecular structure of this compound is based on a carbamic acid core, which consists of a carbonyl (C=O) group and a hydroxyl (OH) group attached to the same carbon atom. This core is further modified with a N-[trans-4-(cyanomethyl)cyclohexyl] group and a 1,1-dimethylethyl ester group .科学的研究の応用
Chemical Ionization and Collision-Induced Dissociation Studies : Research on related compounds, like dimethyl and diethyl esters of cis-cyclohexane dicarboxylic acids, has shown significant insights into chemical ionization and collision-induced dissociation effects. These studies are crucial for understanding the behavior of carbamic acid esters in various chemical environments (Etinger, Idina, & Mandelbaum, 1993).
Structure-Property Relationships in FAAH Inhibitors : Carbamic acid esters, such as those related to cyclohexylcarbamic acid, have been studied for their role as fatty acid amide hydrolase (FAAH) inhibitors. The structure-stability relationships of these compounds, particularly their chemical and biological stability, are essential for understanding their pharmacokinetic and toxicological properties (Vacondio et al., 2009).
Application in Palladium-Catalyzed Amination : Carbamic acid esters have been utilized as ammonia equivalents in palladium-catalyzed amination of aryl halides, highlighting their utility in organic synthesis and the preparation of anilines with sensitive functional groups (Mullick et al., 2010).
Insect Pest Control Agents : Derivatives of carbamic acid esters have been explored as juvenogens, compounds with potential application in insect pest control. The synthesis and stereochemical manipulation of these compounds are critical for enhancing their effectiveness in controlling insect populations (Wimmer et al., 2007).
Tolylenediisocyanate Synthesis Without Phosgene : Carbamic acid esters have been utilized in the synthesis of tolylenediisocyanate, a crucial chemical in various industrial applications. The process involves alkoxycarbonylation and pyrolysis of carbamates, demonstrating an alternative method for synthesizing diisocyanates without using phosgene (Aso & Baba, 2003).
Stereochemical Interactions in Muscarinic Receptor Inhibition : Stereoisomers related to carbamic acid esters have been studied for their inhibitory effects on muscarinic receptors. These studies are significant in understanding how stereochemical modifications in molecules can affect their affinity and selectivity for different receptor subtypes (Barbier et al., 1995).
Synthesis of Carbamic Esters from Carbon Dioxide : Carbamic esters have been synthesized directly from carbon dioxide, epoxides, and primary or secondary aliphatic amines. This method represents an environmentally friendly approach to synthesizing carbamic esters, demonstrating the potential for using carbon dioxide in organic synthesis (Yoshida & Inoue, 1980).
作用機序
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator . This suggests that its bioavailability could be influenced by factors such as temperature and formulation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For tert-butyl N-[4-(cyanomethyl)cyclohexyl]carbamate, factors such as temperature and pH could potentially affect its stability and activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl N-[4-(cyanomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWFOACIVWBZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3024517.png)
